molecular formula C11H14BrN B13243170 6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline

6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13243170
M. Wt: 240.14 g/mol
InChI Key: KYJSZJXLQGCVSM-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline (CAS: 1247633-15-3) is a brominated derivative of the 1,2,3,4-tetrahydroquinoline scaffold. Its structure features a bromomethyl (-CH2Br) substituent at the 6-position and a methyl group at the 1-position of the tetrahydroquinoline core. This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactivity, particularly in alkylation or cross-coupling reactions .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

6-(bromomethyl)-1-methyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C11H14BrN/c1-13-6-2-3-10-7-9(8-12)4-5-11(10)13/h4-5,7H,2-3,6,8H2,1H3

InChI Key

KYJSZJXLQGCVSM-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of a suitable precursor. One common method is the radical bromination of 1-methyl-1,2,3,4-tetrahydroquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly industrial processes.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation Reactions: Products include quinoline N-oxides and other oxidized quinoline derivatives.

    Reduction Reactions: Products include methyl-substituted tetrahydroquinolines.

Scientific Research Applications

6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The compound can also interact with enzymes and receptors, modulating their activity and affecting cellular processes. Specific pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological and chemical properties of tetrahydroquinoline derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
6-(Bromomethyl)-1-methyl-THQ* 6-BrCH2, 1-CH3 C11H14BrN 248.14 1247633-15-3 Reactive bromomethyl group
6-Methyl-THQ (e.g., 6-methyl-1-methyl-THQ) 6-CH3, 1-CH3 C11H15N 161.24 - Anti-knock additive
3-Methyl-THQ 3-CH3 C10H13N 147.22 - Natural product; antibacterial
6-Bromo-4,4-dimethyl-THQ hydrochloride 6-Br, 4,4-(CH3)2 C11H15BrN·HCl 292.61 135631-91-3 Bicyclic; enhanced stability
2-Methyl-THQ 2-CH3 C10H13N 147.22 - Prebiotic synthesis

*THQ = 1,2,3,4-tetrahydroquinoline

Key Observations:

  • Bromomethyl vs. Methyl Groups : The bromomethyl substituent in the target compound increases molecular weight and reactivity compared to methyl analogs (e.g., 6-methyl-THQ). This group acts as a leaving site, enabling nucleophilic substitutions .
  • Positional Effects : The 6-position bromine in 6-bromo-4,4-dimethyl-THQ (CAS: 135631-91-3) enhances steric hindrance, whereas the 6-bromomethyl group in the target compound facilitates further functionalization .
  • Natural vs. Synthetic : 3-Methyl-THQ is isolated from Lagochilus ilicifolius and exhibits antibacterial activity, while brominated derivatives like the target compound are synthetic .

Physicochemical Properties

  • Solubility : Brominated derivatives (e.g., 6-bromo-4,4-dimethyl-THQ hydrochloride) exhibit lower organic solubility than methylated analogs due to increased polarity .
  • Stability : The hydrobromide salt of the target compound (CAS: 1390668-76-4) enhances stability for storage and handling .

Biological Activity

6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline is a compound belonging to the quinoline family, characterized by a bromomethyl group at the 6-position and a methyl group at the 1-position of its tetrahydroquinoline structure. This unique configuration contributes to its diverse biological activities, making it a candidate for various applications in medicinal chemistry and drug development.

The presence of the bromomethyl group enhances the compound's reactivity, allowing it to undergo nucleophilic substitution reactions. This property not only facilitates the synthesis of derivatives but also plays a crucial role in its biological interactions. The compound is synthesized typically through bromination processes using reagents like N-bromosuccinimide (NBS) under radical conditions.

The biological activity of this compound is attributed to its ability to modulate enzyme activity and influence cellular processes. It is believed to interact with multiple molecular targets, affecting signal transduction pathways and gene expression. The compound's mechanism includes:

  • Nucleophilic Substitution : The bromomethyl group can be replaced by various nucleophiles, leading to new compounds with distinct biological properties.
  • Enzyme Modulation : It may inhibit or activate specific enzymes involved in critical metabolic pathways.
  • Signal Transduction : The compound can influence pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds derived from this structure have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound:

  • Cell Line Studies : In vitro tests on cancer cell lines such as K562 (chronic myeloid leukemia) and PC3 (prostate cancer) demonstrate that certain derivatives can induce apoptosis or inhibit cell growth.
  • Mechanisms : The observed anticancer effects may be linked to the modulation of apoptotic pathways and inhibition of IL-6 secretion, which is crucial in cancer cell survival and proliferation.

Case Studies

  • Antiproliferative Effects : A study reported that certain derivatives reduced cell viability in K562 cells by approximately 13%, indicating potential antiproliferative activity. This was attributed to their ability to modulate intracellular signaling pathways related to cell growth .
  • IL-6 Inhibition : Another investigation found that treatment with these compounds significantly reduced IL-6 levels by up to 50%, suggesting a mechanism that involves pro-oxidative activity affecting STAT3 activation in leukemia cells .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AntimicrobialVarious bacterial strainsSignificant inhibition
AnticancerK562 (leukemia)Reduced cell viability by 13%
IL-6 InhibitionK562 (leukemia)IL-6 levels reduced by 50%

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